![molecular formula C8H3Cl3N2O2S B2425371 2,3-Dichloroquinoxaline-6-sulfonyl chloride CAS No. 2149-05-5](/img/structure/B2425371.png)
2,3-Dichloroquinoxaline-6-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloroquinoxaline-6-sulfonyl chloride (DCQX) is a chemical compound that has garnered significant attention in neuroscience research for its capacity to block specific types of glutamate receptors . Glutamate, a prevalent excitatory neurotransmitter in the brain, plays a fundamental role in crucial physiological processes such as learning, memory, and synaptic plasticity .
Synthesis Analysis
2,3-Dichloroquinoxaline-6-sulfonyl chloride can be synthesized by the reaction of 2,3-dichloro-6-sulfonyl quinoxaline derivative with 1,3-binucleophiles . Additionally, it can be reacted with thioureas in 1,4-dioxane to yield 6-(pyrrolidin-1-yl sulfonyl)thiazolo[4,5-b]quinoxalin-2(3H)-imines .Molecular Structure Analysis
The molecular formula of 2,3-Dichloroquinoxaline-6-sulfonyl chloride is C8H3Cl3N2O2S . It has a molecular weight of 297.55 .Chemical Reactions Analysis
2,3-Dichloroquinoxaline-6-sulfonyl chloride is a potent antagonist targeting the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor subtype of glutamate receptors . It functions as a non-competitive antagonist of the AMPA receptor subtype, binding to a distinct site on the receptor, separate from the glutamate binding site . Consequently, it hinders the receptor from opening in response to glutamate binding .Physical And Chemical Properties Analysis
The melting point of 2,3-Dichloroquinoxaline-6-sulfonyl chloride is 86-87 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
2,3-Dichloroquinoxaline-6-sulfonyl chloride serves as a key intermediate in the synthesis of various chemical compounds. For instance, Festus and Craig (2021) described the synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide derivatives using 2,3-dichloroquinoxaline-6-sulfonyl chloride. The derivatives were synthesized through reactions with different benzaldehydes or aromatic ketones, showcasing the compound's role in forming diverse chemical structures (Festus & Craig, 2021).
Antimicrobial Activity
The compound's derivatives have demonstrated potential in antimicrobial applications. Ammar et al. (2020) synthesized a series of sulfonylquinoxaline derivatives starting from 2,3-dichloroquinoxaline-6-sulfonyl chloride. These derivatives exhibited notable antimicrobial activity against various bacteria and fungi, highlighting the compound's relevance in developing new antimicrobial agents (Ammar et al., 2020).
Sulfonation and Chlorosulfonation
2,3-Dichloroquinoxaline-6-sulfonyl chloride also plays a role in sulfonation and chlorosulfonation reactions. Shishkina, Mamatyuk, and Fokin (1985) demonstrated the effective sulfonation and chlorosulfonation of 2,3-dichloro-1,4-naphthoquinone, illustrating the compound's utility in producing sulfonyl derivatives under specific conditions (Shishkina, Mamatyuk, & Fokin, 1985).
Mecanismo De Acción
Target of Action
The primary target of 2,3-Dichloroquinoxaline-6-sulfonyl chloride (DCQX) is the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor subtype of glutamate receptors . These receptors are primarily responsible for rapid synaptic transmission within the central nervous system .
Mode of Action
DCQX functions as a non-competitive antagonist of the AMPA receptor subtype . It binds to a distinct site on the receptor, separate from the glutamate binding site . Consequently, it hinders the receptor from opening in response to glutamate binding .
Biochemical Pathways
By obstructing the AMPA receptor, DCQX effectively inhibits fast synaptic transmission and diminishes the strength of synaptic connections . This action impacts the physiological processes such as learning, memory, and synaptic plasticity, which are fundamentally regulated by glutamate, a prevalent excitatory neurotransmitter in the brain .
Result of Action
The broad utilization of DCQX in neuroscience research primarily revolves around elucidating the role of AMPA receptors in various physiological processes . For instance, it has proven valuable in investigating the contribution of AMPA receptors to long-term potentiation (LTP), an essential mechanism behind the strengthening of synaptic transmission following repetitive stimulation .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dichloroquinoxaline-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2O2S/c9-7-8(10)13-6-3-4(16(11,14)15)1-2-5(6)12-7/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLILCJJQCJIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(C(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloroquinoxaline-6-sulfonyl chloride | |
CAS RN |
2149-05-5 |
Source
|
Record name | 2,3-dichloroquinoxaline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.